molecular formula C14H14ClNO B3342816 2-Chloro-N-(4-methoxybenzyl)aniline CAS No. 356536-88-4

2-Chloro-N-(4-methoxybenzyl)aniline

Cat. No.: B3342816
CAS No.: 356536-88-4
M. Wt: 247.72 g/mol
InChI Key: RFAAXJJMIANGOU-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-methoxybenzyl)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chloro group at the second position and a 4-methoxybenzyl group attached to the nitrogen atom of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-methoxybenzyl)aniline can be achieved through several synthetic routes. One common method involves the reaction of 2-chloroaniline with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.

Another approach involves the use of a Suzuki-Miyaura coupling reaction, where 2-chlorobenzeneboronic acid is coupled with 4-methoxybenzylamine in the presence of a palladium catalyst and a base such as potassium carbonate. This method offers the advantage of mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-methoxybenzyl)aniline can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Coupling reactions: Palladium catalysts with bases like potassium carbonate in organic solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted anilines.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Coupling reactions: Formation of biaryl compounds.

Scientific Research Applications

2-Chloro-N-(4-methoxybenzyl)aniline has several scientific research applications:

    Organic synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal chemistry: Potential use in the development of pharmaceuticals due to its structural similarity to bioactive compounds.

    Materials science: Employed in the synthesis of polymers and other materials with specific properties.

    Corrosion inhibitors: Studied for its potential to inhibit corrosion in metals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-methoxybenzyl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloro and methoxy groups can influence the compound’s binding affinity and selectivity for these targets. In corrosion inhibition, the compound may adsorb onto the metal surface, forming a protective layer that prevents further oxidation and degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-(4-methoxybenzyl)aniline is unique due to the presence of both the chloro and 4-methoxybenzyl groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-chloro-N-[(4-methoxyphenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-17-12-8-6-11(7-9-12)10-16-14-5-3-2-4-13(14)15/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAAXJJMIANGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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